![molecular formula C20H17N3OS2 B2553231 1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 690646-40-3](/img/structure/B2553231.png)

1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

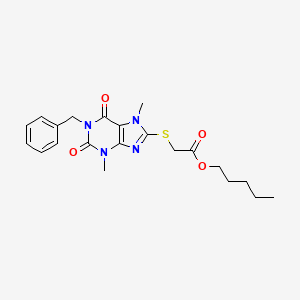

The synthesis of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives, which are structurally related to the compound of interest, involves the reaction of 3-substituted-1H-1,2,4-triazole-5-thiol with chloroacetyl ferrocene using sodium hydride and potassium iodide as reagents under reflux conditions. The synthesis route is confirmed by IR, (1)H NMR spectroscopy, and HRMS, with the structure of one derivative being further established through X-ray crystallography .

Molecular Structure Analysis

The molecular structure of the synthesized 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives is elucidated using spectroscopic methods and X-ray crystallography for compound 5c. These techniques provide detailed information on the molecular geometry and the spatial arrangement of atoms within the compound .

Chemical Reactions Analysis

The related compound 1,3-diphenylthiazolo[3,4-a]benzimidazole, which contains a thiazole moiety similar to the target compound, undergoes cycloaddition reactions with fulvene and tropone systems. These reactions proceed via a [4 + 2] cycloaddition, leading to regioisomeric exo- and endo-adducts, as well as desulfurized compounds, indicating the reactivity of the thiazole sulfur in such systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized derivatives are characterized by their UV-vis absorption and fluorescence spectra. The compounds display absorption in the range of 300 to 500 nm and maximal emission bands at approximately 566 nm. The intensity of fluorescence and the position of the maximal emission bands are influenced by the substituents attached to the triazole rings, suggesting that slight modifications in the molecular structure can significantly affect the optical properties of these compounds .

Case Studies

While specific case studies related to the compound "1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone" are not provided in the data, the synthesis and transformations of similar 1,2,3-triazole derivatives have been explored. For instance, the transformation of 1-[5-methyl-1-(R-phenyl)-1H-1,2,3-triazol-4-yl] ethanones into acetic acids via the Wilgerodt-Kindler method and their subsequent reaction to form triazolothiadiazole derivatives demonstrates the chemical versatility and potential for further functionalization of such compounds .

Aplicaciones Científicas De Investigación

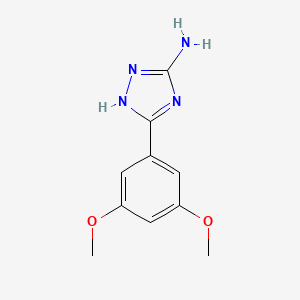

Pharmacological and Biological Properties of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives, including compounds structurally related to 1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone, are known for their wide range of pharmacological and biological activities. Research indicates that compounds with the 1,2,4-triazole nucleus exhibit significant antibacterial and antifungal properties. For instance, these compounds have shown efficacy against Staphylococcus aureus, highlighting their potential as novel anti-S. aureus agents in light of increasing antibiotic resistance (Li & Zhang, 2021). Furthermore, 1,2,4-triazoles have been compared with biogenic amino acids like cysteine for their antioxidant and antiradical activities, suggesting their utility in managing conditions resulting from oxidative stress and radical-induced damage (Kaplaushenko, 2019).

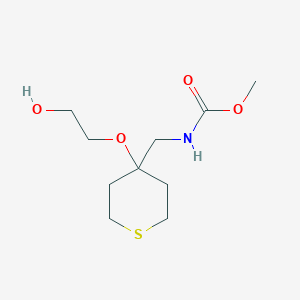

Versatility in Synthetic Applications

The versatility of 1,2,4-triazole derivatives extends beyond pharmacological activities to synthetic applications. These compounds serve as crucial intermediates in the synthesis of various organic molecules, including polymers, dyes, and other heterocyclic compounds. Their reactivity and the ability to undergo various chemical transformations make them valuable in the fine organic synthesis industry. They are used in the production of agricultural products, pharmaceuticals, and high-energy materials, demonstrating the broad applicability of 1,2,4-triazole chemistry in industrial settings (Nazarov et al., 2021).

Advanced Oxidation Processes and Environmental Applications

Research into the environmental degradation of pollutants has also involved 1,2,4-triazole derivatives. Advanced oxidation processes (AOPs), which are critical for breaking down recalcitrant organic pollutants in water, have been studied using compounds structurally similar to 1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone. These studies focus on understanding the kinetics, mechanisms, and by-products of AOPs in treating specific organic pollutants, highlighting the environmental relevance of 1,2,4-triazole chemistry (Qutob et al., 2022).

Propiedades

IUPAC Name |

1-(3,4-dimethylphenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS2/c1-13-8-9-16(10-14(13)2)18(24)12-26-20-22-21-19-23(20)17(11-25-19)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBVNMOQGAXPAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2553153.png)

![6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2553155.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2553158.png)

![(E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2553159.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2553162.png)

![4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/structure/B2553165.png)